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Abstract
This technical guide provides a comprehensive overview of 3-ethyl-4-hydroxyquinolin-2(1H)-

one, a member of the quinolinone class of heterocyclic compounds. Quinolinones are a

significant scaffold in medicinal chemistry, known for a wide array of biological activities. This

document covers the nomenclature, physicochemical and spectroscopic properties, a detailed

synthesis protocol, and the known biological activities and mechanisms of action of the broader

class of 3-substituted-4-hydroxyquinolin-2-ones. While specific experimental data for the title

compound is limited, this guide consolidates information from closely related analogs to provide

a robust profile for researchers. Methodologies for relevant biological assays are also detailed

to facilitate further investigation of this promising chemical entity.

Nomenclature and Structure
The compound with the Chemical Abstracts Service (CAS) Registry Number 1873-60-5 is

subject to tautomerism, existing in equilibrium between two primary forms.

Preferred IUPAC Name: 3-ethyl-4-hydroxyquinolin-2(1H)-one

Synonyms: 3-ethyl-2-hydroxy-1H-quinolin-4-one, 3-ethyl-4-hydroxy-2-oxo-chinolin, 3-

Ethyl-4-hydroxy-carbostyril, 3-ethyl-4-hydroxy-1H-quinolin-2-one.[1]
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The 4-hydroxy-2(1H)-one tautomer is generally the more stable and commonly cited form in the

literature for this class of compounds.

Molecular Structure:

3-ethyl-4-hydroxyquinolin-2(1H)-one 3-ethyl-2-hydroxy-1H-quinolin-4-one

ketone enolTautomerization

Click to download full resolution via product page

Caption: Tautomeric forms of 3-ethyl-quinolin-2,4-dione.

Physicochemical and Spectroscopic Properties
While experimental data for 3-ethyl-4-hydroxyquinolin-2(1H)-one is not readily available in the

surveyed literature, the following table summarizes its known identifiers and predicted

properties, alongside experimental data for closely related analogs.
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Property

3-Ethyl-4-
hydroxyquinolin-
2(1H)-one (CAS:
1873-60-5)

3-Ethyl-4-hydroxy-
8-methoxyquinolin-
2(1H)-one

2-Phenylquinolin-
4(1H)-one

Molecular Formula C₁₁H₁₁NO₂ C₁₂H₁₃NO₃ C₁₅H₁₁NO

Molecular Weight 189.21 g/mol 219.23 g/mol 221.25 g/mol

Appearance - Solid White solid[2]

Melting Point - 223–225 °C[3] 242–244 °C[2]

Solubility

Generally soluble in

organic solvents like

ethanol, methanol,

and DMSO; limited

solubility in water.[4]

- -

Density (Predicted) 1.239 g/cm³[1] - -

Boiling Point

(Predicted)

322.1 °C at 760

mmHg[1]
- -

Flash Point

(Predicted)
148.6 °C[1] - -

LogP (Predicted) 2.20840[1] - -

Spectroscopic Analysis (Predicted):

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl

group (a triplet and a quartet), aromatic protons on the quinoline ring, and exchangeable

protons for the N-H and O-H groups. In DMSO-d₆, the N-H proton of similar quinolinones

typically appears as a broad singlet downfield (δ 11-12 ppm).[2]

¹³C NMR: The carbon NMR spectrum will feature signals for the carbonyl carbon (C2, around

δ 160-175 ppm), the carbon bearing the hydroxyl group (C4), carbons of the ethyl group, and

the aromatic carbons of the quinoline core.[2]
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Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H and O-H

stretching (broad, ~3400-2500 cm⁻¹), C=O stretching of the amide (~1650 cm⁻¹), and C=C

stretching of the aromatic rings (~1600-1450 cm⁻¹).

Mass Spectrometry: The mass spectrum should exhibit a prominent molecular ion peak (M⁺)

or protonated molecule ([M+H]⁺) corresponding to the molecular weight. Fragmentation

patterns would likely involve the loss of the ethyl group and other characteristic cleavages of

the quinolinone ring.

Synthesis
The synthesis of 3-ethyl-4-hydroxyquinolin-2(1H)-one can be achieved via the thermal

condensation of aniline with diethyl ethylmalonate, a method widely used for this class of

compounds.

Aniline

Precipitate Formation

High Temperature
(220-270 °C)

Diethyl ethylmalonate

Aqueous NaOH WorkupDissolution Acidification with HClFiltration & Acidification 3-Ethyl-4-hydroxyquinolin-2(1H)-onePrecipitation & Isolation

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3-ethyl-4-hydroxyquinolin-2(1H)-one.

Experimental Protocol: Synthesis of 3-Alkyl-4-hydroxyquinolin-2-ones

This protocol is adapted from the synthesis of 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one.

[3]

Reaction Setup: A mixture of aniline (100 mmol) and diethyl ethylmalonate (105 mmol) is

placed in a flask equipped for distillation.

Thermal Condensation: The reaction mixture is heated in a metal bath at 220–230 °C for 1

hour, during which ethanol begins to distill off. The temperature is then raised to 260–270 °C

and maintained for approximately 6 hours, or until the distillation of ethanol ceases.
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Initial Product Isolation: The hot reaction mixture is carefully poured into toluene (50 ml).

Upon cooling to room temperature, a precipitate forms, which is collected by filtration.

Purification: a. The crude precipitate is dissolved in an aqueous sodium hydroxide solution

(0.5 M, 300 ml). b. The alkaline solution is filtered to remove any insoluble byproducts. c. The

filtrate is washed with toluene (3 x 15 ml) in a separatory funnel to remove non-polar

impurities. d. The aqueous phase is collected, filtered if necessary, and then acidified to

Congo red with 10% hydrochloric acid. e. The resulting precipitate is the desired product, 3-

ethyl-4-hydroxyquinolin-2(1H)-one.

Final Isolation and Drying: The precipitated product is collected by filtration, washed with

water, and air-dried. Further purification can be achieved by recrystallization from a suitable

solvent such as ethanol.

Biological Activity and Mechanism of Action
While no specific biological studies have been reported for 3-ethyl-4-hydroxyquinolin-2(1H)-

one, the 3-substituted-4-hydroxyquinolin-2-one scaffold is associated with a broad range of

pharmacological activities.

Anticancer Activity: Many quinolinone derivatives have demonstrated significant cytotoxic

effects against various cancer cell lines.[5][6] The proposed mechanisms of action include:

Enzyme Inhibition: Inhibition of key enzymes involved in cancer progression, such as

topoisomerase, gyrase, and protein kinases.[6]

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

Tubulin Polymerization Inhibition: Some quinazolinone derivatives, structurally related to

quinolinones, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest.

Antimicrobial Activity: The quinolone core is famously associated with antibacterial agents

(fluoroquinolones). While the substitution pattern of the title compound differs, the general

scaffold has been explored for antimicrobial properties.[1][7]

Mechanism: The primary mechanism for fluoroquinolones is the inhibition of bacterial DNA

gyrase and topoisomerase IV, enzymes essential for DNA replication.[8] It is plausible that
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other quinolinone derivatives may exert their antimicrobial effects through similar or related

pathways.

Other Activities: Derivatives of 4-hydroxyquinolin-2-one have also been investigated for their

potential as:

Anti-inflammatory agents

Antiviral agents

Analgesics[9]

Quinolinone
Derivative

DNA Gyrase /
Topoisomerase IV

Inhibition

DNA Replication

Required for

Bacterial Cell Death

Inhibition leads to

Click to download full resolution via product page

Caption: A simplified diagram of the mechanism of action for quinolone antibiotics.

Experimental Protocols for Biological Evaluation
A. Cytotoxicity Assessment: MTT Assay
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The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method to assess cell viability and is commonly used to screen for cytotoxic compounds.[10]

[11][12]

Protocol:

Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in a 96-well plate at a density

of 1 x 10⁵ cells/ml and incubated for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

[10]

Compound Treatment: The cells are treated with various concentrations of the test

compound (typically in a range from 0.1 to 100 µM) and incubated for another 24 to 72

hours. A vehicle control (e.g., DMSO) is also included.[10]

MTT Addition: After the incubation period, MTT solution (5 mg/ml in PBS) is added to each

well, and the plate is incubated for 4 hours at 37 °C.[11]

Formazan Solubilization: The medium is removed, and the formazan crystals formed by

viable cells are solubilized with a suitable solvent (e.g., DMSO or a solution of 5% formic

acid in isopropanol).[12]

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and

the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

B. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound

against various microorganisms.[13][14]

Protocol:

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g.,

Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
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Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well

microtiter plate to obtain a range of concentrations.

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive

(microorganism in broth without compound) and negative (broth only) controls are included.

Incubation: The plate is incubated at 37 °C for 16-20 hours.[13]

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which there is no visible growth (i.e., the broth remains clear).[14]

ADME/Toxicology Profile
Specific ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology data for 3-

ethyl-4-hydroxyquinolin-2(1H)-one are not available. However, in silico studies on various

quinoline and quinolinone derivatives can provide some insights.

Absorption: Many quinolinone derivatives are predicted to have good oral bioavailability,

adhering to Lipinski's rule of five.[15]

Distribution: Lipophilicity plays a key role in the distribution of these compounds. The

predicted LogP of ~2.2 suggests moderate lipophilicity, which may allow for penetration of

cell membranes.

Metabolism: The metabolism of quinolones can be complex and is often mediated by

cytochrome P450 enzymes in the liver. Some quinolones are known to inhibit these

enzymes, leading to potential drug-drug interactions.[16]

Excretion: Excretion pathways can include both renal and fecal routes, depending on the

specific substitutions on the quinolinone core.

Toxicity: The genotoxicity of quinoline derivatives is highly dependent on their substitution

pattern. While some quinolines are known mutagens, others show no genotoxic effects in

assays like the SOS chromotest.[2][17][18] A thorough toxicological evaluation would be

necessary for any therapeutic development.

Conclusion
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3-Ethyl-4-hydroxyquinolin-2(1H)-one belongs to a class of compounds with significant potential

in drug discovery, particularly in the areas of oncology and infectious diseases. While specific

experimental data for this particular molecule is scarce, this guide provides a comprehensive

framework based on the known properties and activities of its close analogs. The provided

synthesis and biological evaluation protocols offer a starting point for further research into the

therapeutic potential of this and related quinolinone derivatives. Future studies should focus on

the detailed biological characterization of 3-ethyl-4-hydroxyquinolin-2(1H)-one to fully elucidate

its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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